molecular formula C17H21N3O4 B15106087 N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide

N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B15106087
M. Wt: 331.4 g/mol
InChI Key: DYWBAUVRSYRKFB-UHFFFAOYSA-N
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Description

N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of methanesulfonic acid under reflux in methanol to achieve good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial for its biological effects, such as anti-cancer and anti-microbial activities .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.

    LSD: A well-known psychoactive compound with an indole structure.

Uniqueness

N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

N-[2-(cyclopropanecarbonylamino)ethyl]-4,7-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C17H21N3O4/c1-23-13-5-6-14(24-2)15-11(13)9-12(20-15)17(22)19-8-7-18-16(21)10-3-4-10/h5-6,9-10,20H,3-4,7-8H2,1-2H3,(H,18,21)(H,19,22)

InChI Key

DYWBAUVRSYRKFB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCNC(=O)C3CC3

Origin of Product

United States

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